molecular formula C12H14F2O3 B1397903 Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate CAS No. 1224103-93-8

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate

Cat. No. B1397903
Key on ui cas rn: 1224103-93-8
M. Wt: 244.23 g/mol
InChI Key: REZNQKBGCOTNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912227B1

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of ethyl (2E)-3-[3-(benzyloxy)-2,4-difluorophenyl]-2-methylprop-2-enoate and ethyl (2E)-3-[4-(benzyloxy)-3,5-difluorophenyl]-2-methylprop-2-enoate (4 g, 12.04 mmol, 1.00 equiv) in EtOAc (50 ml) and palladium carbon (2.5 g). Into the resulting mixture was then introduced H2(g). The resulting solution was stirred overnight at 25° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The resulting residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) to yield ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate and ethyl 3-(3-(benzyloxy)-2,4-difluorophenyl)-2-methylpropanoate as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([F:24])=[C:11](/[CH:16]=[C:17](\[CH3:23])/[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:12]=[CH:13][C:14]=1[F:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:32][C:33]1[C:38]([F:39])=[CH:37][C:36](/[CH:40]=[C:41](\[CH3:47])/[C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:35][C:34]=1[F:48])C1C=CC=CC=1>CCOC(C)=O.[C].[Pd]>[F:39][C:38]1[CH:37]=[C:36]([CH2:40][CH:41]([CH3:47])[C:42]([O:44][CH2:45][CH3:46])=[O:43])[CH:35]=[C:34]([F:48])[C:33]=1[OH:32].[CH2:1]([O:8][C:9]1[C:10]([F:24])=[C:11]([CH2:16][CH:17]([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:12]=[CH:13][C:14]=1[F:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=CC1F)/C=C(/C(=O)OCC)\C)F
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1F)/C=C(/C(=O)OCC)\C)F
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
palladium carbon
Quantity
2.5 g
Type
solvent
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=C(C1O)F)CC(C(=O)OCC)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=CC1F)CC(C(=O)OCC)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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